7-Bromo-3-chloro-5-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
7-Bromo-3-chloro-5-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that features a unique combination of bromine, chlorine, and trifluoromethyl groups attached to a benzo[e][1,2,4]thiadiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-chloro-5-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-amino-5-bromo-3-chlorobenzotrifluoride with sulfur dioxide and a suitable oxidizing agent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-chloro-5-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative, while oxidation might produce a sulfone derivative.
Scientific Research Applications
7-Bromo-3-chloro-5-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 7-Bromo-3-chloro-5-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole
- 2-Chloro-5-(trifluoromethyl)pyridine
- 1,2,4-Benzothiadiazine 1,1-dioxide derivatives
Uniqueness
7-Bromo-3-chloro-5-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H3BrClF3N2O2S |
---|---|
Molecular Weight |
363.54 g/mol |
IUPAC Name |
7-bromo-3-chloro-5-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H3BrClF3N2O2S/c9-3-1-4(8(11,12)13)6-5(2-3)18(16,17)15-7(10)14-6/h1-2H,(H,14,15) |
InChI Key |
CXJHHLYVTHCETI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)NC(=NS2(=O)=O)Cl)Br |
Origin of Product |
United States |
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